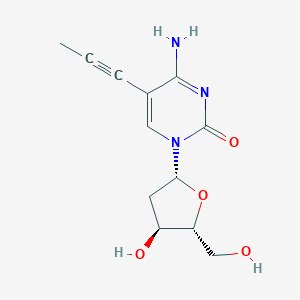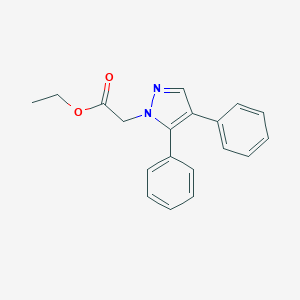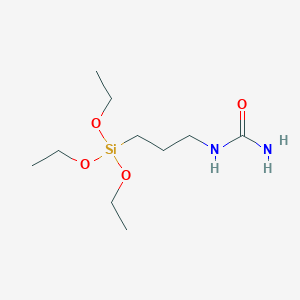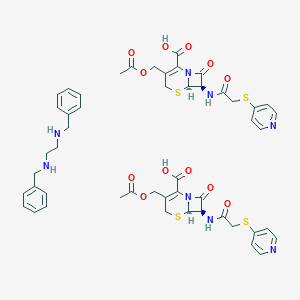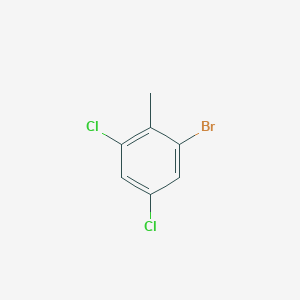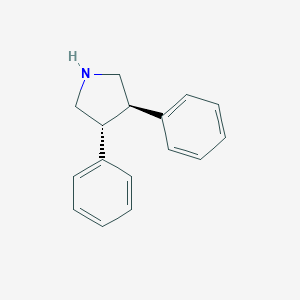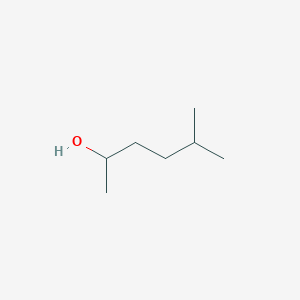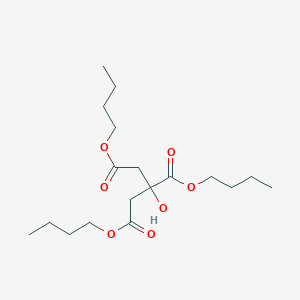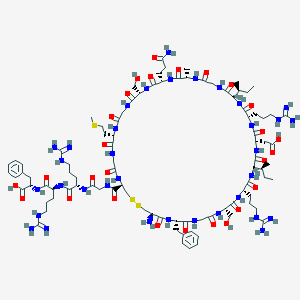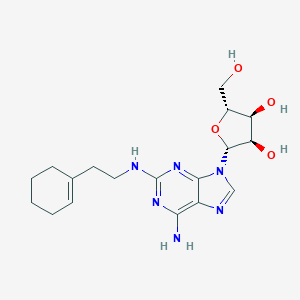
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine, also known as CHA, is a synthetic compound that acts as an agonist for the adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and immune response. CHA has been widely used as a research tool to study adenosine receptor function and to explore potential therapeutic applications.
作用機序
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. Upon binding to the receptor, 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine activates the adenylate cyclase pathway, leading to an increase in intracellular cAMP levels. This, in turn, leads to downstream effects such as the inhibition of neurotransmitter release, the relaxation of smooth muscle, and the modulation of immune cell function.
生化学的および生理学的効果
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of immune cell function. It has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One of the main advantages of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine in lab experiments is its high potency and selectivity for adenosine receptors. This allows researchers to study the specific effects of adenosine receptor activation without interference from other signaling pathways. However, one limitation of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research involving 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. One area of interest is the development of more potent and selective adenosine receptor agonists that can be used to explore the specific roles of different adenosine receptor subtypes in various physiological processes. Another area of interest is the development of adenosine receptor antagonists that can be used to block the effects of adenosine signaling in various disease states. Finally, there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
合成法
The synthesis of 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine involves several steps, including the protection of the amino group of adenine, the alkylation of the protected adenine with 1-cyclohexene-1-ylmethyl bromide, and the deprotection of the amino group to yield 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. The overall yield of this synthesis method is relatively low, but it has been optimized over the years to improve the efficiency and purity of the final product.
科学的研究の応用
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been extensively used as a research tool to study adenosine receptor function and to explore potential therapeutic applications. It has been shown to activate both A1 and A2 adenosine receptors, with varying degrees of potency and efficacy. 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been used to investigate the role of adenosine receptors in cardiovascular function, inflammation, and cancer.
特性
CAS番号 |
124498-87-9 |
|---|---|
製品名 |
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine |
分子式 |
C18H26N6O4 |
分子量 |
390.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(cyclohexen-1-yl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h4,9,11,13-14,17,25-27H,1-3,5-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
SLUGAKUMOFIJEH-LSCFUAHRSA-N |
異性体SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
正規SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
その他のCAS番号 |
124498-87-9 |
同義語 |
2-((2-(1-cyclohexen-1-yl)ethyl)amino)adenosine CGS 22989 CGS-22989 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



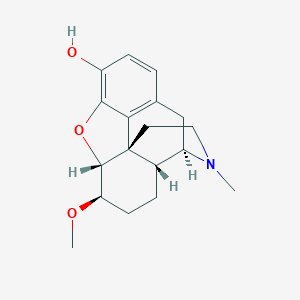
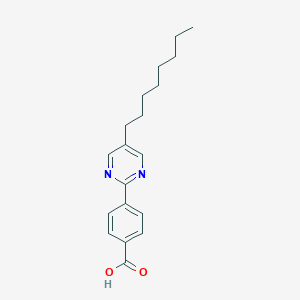
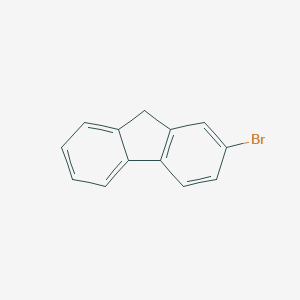
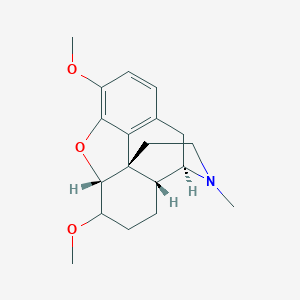
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
